4-[(E)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate
Description
4-[(E)-{2-[(3-Nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate is a hydrazone-based aromatic ester featuring a 3-nitrobenzoyl hydrazinylidene moiety linked to a 4-bromobenzoate group. Its structure combines electron-withdrawing substituents (nitro and bromo groups) with a planar hydrazone backbone, which may influence its electronic properties, crystallinity, and biological interactions.
Properties
IUPAC Name |
[4-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 4-bromobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN3O5/c22-17-8-6-15(7-9-17)21(27)30-19-10-4-14(5-11-19)13-23-24-20(26)16-2-1-3-18(12-16)25(28)29/h1-13H,(H,24,26)/b23-13+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZHQHIEFARCFY-YDZHTSKRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate typically involves a multi-step process. The initial step often includes the preparation of the hydrazone intermediate, which is formed by the reaction of 3-nitrobenzaldehyde with hydrazine hydrate under acidic conditions. This intermediate is then reacted with 4-bromobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-[(E)-{2-[(3-nitrophenyl)carbonyl]hydrazinyl
Comparison with Similar Compounds
Substituent Impact :
- Electron-Withdrawing Groups (NO₂, Br): Enhance stability via resonance and inductive effects but may reduce solubility in polar solvents .
- Electron-Donating Groups (OCH₃, CH₃) : Improve solubility but decrease thermal stability .
Physicochemical Properties
Spectroscopic Data Comparison
- ¹H NMR : The target compound’s hydrazone proton (N=CH) is expected near δ 8.5–9.0 ppm, consistent with analogs like compound 19 in (δ 8.7 ppm) .
- ¹³C NMR : The carbonyl carbons (C=O) of the benzoate and hydrazone groups resonate at ~165–170 ppm, as seen in compound 24 (: δ 168.2 ppm) .
- Mass Spectrometry : Q-TOF-MS data for similar compounds (e.g., ) show [M+H]+ peaks with <2 ppm error, supporting structural accuracy .
Collision Cross-Section (CCS) Data
The similarity in CCS values suggests comparable molecular volumes and shapes among analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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